Cas no 104508-22-7 (Methyl 2-(3-(Bromomethyl)phenyl)acetate)

Methyl 2-(3-(Bromomethyl)phenyl)acetate structure
104508-22-7 structure
Nome del prodotto:Methyl 2-(3-(Bromomethyl)phenyl)acetate
Numero CAS:104508-22-7
MF:C10H11BrO2
MW:243.097142457962
MDL:MFCD13152203
CID:1010988
PubChem ID:10014651

Methyl 2-(3-(Bromomethyl)phenyl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • METHYL 3-(BROMOMETHYL)- BENZENEACETIC ACID
    • BENZENEACETIC ACID, 3-(BROMOMETHYL), METHYL ESTER
    • methyl [3-(bromomethyl)phenyl]acetate
    • methyl 2-[3-(bromomethyl)phenyl]acetate
    • (3-bromomethylphenyl) acetic acid methyl ester
    • (3-Bromomethyl-phenyl)-acetic acid methyl ester
    • [3-(bromomethyl)phenyl] acetic acid methyl ester
    • 3-bromomethylphenyl acetic acid methyl ester
    • ACMC-20donu
    • Benzeneacetic acid, 3-(bromomethyl)-, methyl ester
    • CTK0G6267
    • methyl 2-(3-(bromomethyl)phenyl)acetate
    • methyl 3-(bromomethyl)phenyl
    • SureCN335779
    • SCHEMBL335779
    • (3-bromomethylphenyl)acetic acid methyl ester
    • methyl 3-(bromomethyl)phenylacetate
    • DB-370641
    • (3Bromomethyl-phenyl)-acetic acid methyl ester
    • 3-(methoxycarbonylmethyl)benzyl bromide
    • DTXSID50434210
    • YPHYEUAIDAUFAH-UHFFFAOYSA-N
    • methyl[3-(bromomethyl)phenyl]acetate
    • BENZENEACETIC ACID, 3-(BROMOMETHYL)-. METHYL ESTER
    • methyl 3-bromomethylphenylacetate
    • 104508-22-7
    • Methyl 2-(3-(Bromomethyl)phenyl)acetate
    • MDL: MFCD13152203
    • Inchi: InChI=1S/C10H11BrO2/c1-7-8(5-10(12)13)3-2-4-9(7)6-11/h2-4H,5-6H2,1H3,(H,12,13)
    • Chiave InChI: GSRKRSQOUFGECS-UHFFFAOYSA-N
    • Sorrisi: CC1=C(C=CC=C1CBr)CC(=O)O

Proprietà calcolate

  • Massa esatta: 241.99423
  • Massa monoisotopica: 241.99424g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.416
  • Punto di ebollizione: 289.039 °C at 760 mmHg
  • Punto di infiammabilità: 128.607 °C
  • PSA: 26.3
  • LogP: 2.29700

Methyl 2-(3-(Bromomethyl)phenyl)acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D657806-5g
methyl 2-(3-(bromomethyl)phenyl)acetate
104508-22-7 95%
5g
$675 2025-02-20
TRC
M296693-50mg
Methyl 2-(3-(Bromomethyl)phenyl)acetate
104508-22-7
50mg
$ 250.00 2022-06-04
TRC
M296693-100mg
Methyl 2-(3-(Bromomethyl)phenyl)acetate
104508-22-7
100mg
$ 365.00 2022-06-04
eNovation Chemicals LLC
D657806-5g
methyl 2-(3-(bromomethyl)phenyl)acetate
104508-22-7 95%
5g
$675 2024-05-24
eNovation Chemicals LLC
D657806-5g
methyl 2-(3-(bromomethyl)phenyl)acetate
104508-22-7 95%
5g
$675 2025-02-22
eNovation Chemicals LLC
D657806-25g
methyl 2-(3-(bromomethyl)phenyl)acetate
104508-22-7 95%
25g
$1650 2025-02-20
eNovation Chemicals LLC
D657806-25g
methyl 2-(3-(bromomethyl)phenyl)acetate
104508-22-7 95%
25g
$1650 2024-05-24
TRC
M296693-10mg
Methyl 2-(3-(Bromomethyl)phenyl)acetate
104508-22-7
10mg
$ 70.00 2022-06-04
eNovation Chemicals LLC
D657806-25g
methyl 2-(3-(bromomethyl)phenyl)acetate
104508-22-7 95%
25g
$1650 2025-02-22
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